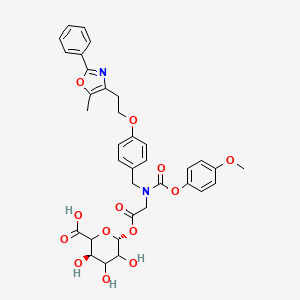

Muraglitazar glucuronide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

875430-26-5 |

|---|---|

Molecular Formula |

C35H36N2O13 |

Molecular Weight |

692.7 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[(4-methoxyphenoxy)carbonyl-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]amino]acetyl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C35H36N2O13/c1-20-26(36-32(47-20)22-6-4-3-5-7-22)16-17-46-24-10-8-21(9-11-24)18-37(35(44)48-25-14-12-23(45-2)13-15-25)19-27(38)49-34-30(41)28(39)29(40)31(50-34)33(42)43/h3-15,28-31,34,39-41H,16-19H2,1-2H3,(H,42,43)/t28-,29-,30+,31-,34+/m0/s1 |

InChI Key |

VLMNHAOSAKQBJM-WKRHDJAJSA-N |

Isomeric SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CN(CC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C(=O)OC5=CC=C(C=C5)OC |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CN(CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C(=O)OC5=CC=C(C=C5)OC |

Synonyms |

N-[(4-Methoxyphenoxy)carbonyl]-N-[[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine β-D-Glucopyranuronic Acid 1-Ester; |

Origin of Product |

United States |

Foundational & Exploratory

Muraglitazar glucuronide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muraglitazar (B1676866), a dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist, undergoes extensive metabolism in humans, with glucuronidation representing a pivotal clearance pathway. This technical guide provides an in-depth overview of muraglitazar glucuronide, focusing on its chemical structure, physicochemical and biological properties, and the methodologies used for its characterization. The formation of muraglitazar acyl-β-D-glucuronide is primarily catalyzed by the UDP-glucuronosyltransferase (UGT) enzymes UGT1A1, UGT1A3, and UGT1A9. While a minor metabolite in systemic circulation, it is a major component found in bile, highlighting its importance in the biliary excretion of the drug. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic pathway and analytical workflows to support further research and understanding of this compound.

Chemical Structure and Properties

This compound is the 1-O-β-acyl glucuronide conjugate of the parent drug, muraglitazar. The glucuronic acid moiety is attached to the carboxylic acid group of muraglitazar.

Chemical Structure:

-

Muraglitazar:

-

IUPAC Name: 2-[(4-methoxyphenoxy)carbonyl-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]amino]acetic acid[1]

-

-

This compound:

-

IUPAC Name: (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[(4-methoxyphenoxy)carbonyl-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]amino]acetyl]oxyoxane-2-carboxylic acid[2]

-

Table 1: Physicochemical Properties of Muraglitazar and this compound

| Property | Muraglitazar | This compound | Data Source |

| Molecular Formula | C₂₉H₂₈N₂O₇ | C₃₅H₃₆N₂O₁₃ | PubChem[1][2] |

| Molecular Weight | 516.55 g/mol | 692.67 g/mol | PubChem[1][2] |

| CAS Number | 331741-94-7 | 875430-26-5 | PubChem[1][2] |

| pKa (Strongest Acidic) | 3.19 (Predicted) | Not Available | DrugBank |

| XLogP3 | 5.2 | 3.6 (Computed) | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | 4 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 9 | 13 | PubChem[2] |

| Rotatable Bond Count | 12 | 15 | PubChem[2] |

Note: Some properties for this compound are computationally predicted and have not been experimentally verified in publicly available literature.

Biological Properties and Metabolism

Mechanism of Formation

Muraglitazar is metabolized to its acyl-glucuronide by UDP-glucuronosyltransferases (UGTs), a family of Phase II drug-metabolizing enzymes. Specific isoforms identified as being responsible for the glucuronidation of muraglitazar are:

-

UGT1A1

-

UGT1A3

-

UGT1A9

The glucuronidation reaction involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the carboxylic acid moiety of muraglitazar. This conjugation increases the water solubility of the compound, facilitating its excretion.

Pharmacokinetics

In humans, after oral administration of radiolabeled muraglitazar, the parent drug is the major component in plasma.[3] this compound is present as a very minor circulating metabolite.[3] However, studies involving bile collection have demonstrated that glucuronidation is a major metabolic clearance pathway.[3] In a study with bile collection, this compound (designated as M13) accounted for approximately 15% of the administered dose in bile, and together with the glucuronides of its oxidative metabolites, represented about 80% of the biliary radioactivity.[3] This indicates extensive first-pass metabolism and biliary excretion of the glucuronide conjugates. The discrepancy between plasma and bile concentrations highlights the importance of comprehensive metabolic profiling, including biliary analysis, to fully understand the disposition of a drug.

Fecal samples primarily contained muraglitazar and its oxidative metabolites, suggesting that biliary-excreted glucuronides may be hydrolyzed back to the aglycone in the intestine prior to fecal elimination.[3]

Table 2: Summary of Human Pharmacokinetic Profile of this compound

| Parameter | Finding | Reference |

| Plasma Concentration | Minor circulating metabolite | [3] |

| Biliary Excretion | Major component in bile | [3] |

| Recovery in Bile (3-8h) | ~15% of the administered dose | [3] |

| Elimination Pathway | Major elimination pathway via biliary excretion | [3] |

Experimental Protocols

Identification of UGT Isoforms Involved in Muraglitazar Glucuronidation

A common approach to identify the UGT isoforms responsible for the metabolism of a drug candidate involves in vitro assays using recombinant human UGT enzymes.

General Protocol:

-

Incubation:

-

Recombinant human UGT isoforms (e.g., UGT1A1, UGT1A3, UGT1A9, and a panel of other relevant UGTs) are incubated individually with muraglitazar.

-

The incubation mixture typically contains:

-

Tris-HCl buffer (pH ~7.4)

-

Magnesium chloride (MgCl₂)

-

The UGT cofactor, uridine 5'-diphospho-glucuronic acid (UDPGA)

-

A detergent such as alamethicin (B1591596) to permeabilize the microsomal membrane and ensure access of the substrate to the enzyme's active site.

-

The reaction is initiated by adding muraglitazar.

-

-

-

Reaction Termination:

-

After a specified incubation time at 37°C, the reaction is terminated by adding a quenching solution, such as acetonitrile (B52724) or methanol, which also serves to precipitate proteins.

-

-

Sample Analysis:

-

The samples are centrifuged to remove precipitated proteins.

-

The supernatant is analyzed by a suitable analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to detect and quantify the formation of this compound.

-

-

Data Interpretation:

-

The UGT isoforms that produce the highest amounts of this compound are identified as the primary enzymes responsible for its formation.

-

Bioanalysis of this compound in Biological Matrices

The quantification of this compound, an unstable acyl-glucuronide, in plasma requires a validated bioanalytical method, typically LC-MS/MS. A key consideration is the prevention of ex vivo hydrolysis of the glucuronide back to the parent drug.

General Protocol:

-

Sample Collection and Stabilization:

-

Blood samples are collected in tubes containing an anticoagulant (e.g., K₃EDTA).

-

To prevent hydrolysis, the plasma should be stabilized by acidification immediately after collection.

-

-

Sample Preparation:

-

A protein precipitation extraction method is commonly used.

-

An internal standard is added to the plasma sample.

-

A precipitation reagent (e.g., acetonitrile containing 0.1% formic acid) is added to precipitate plasma proteins.

-

The sample is vortexed and then centrifuged.

-

-

LC-MS/MS Analysis:

-

The supernatant is injected into the LC-MS/MS system.

-

Chromatography: Separation is achieved on a reverse-phase C18 column. The mobile phase typically consists of a gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in the positive or negative ion mode. Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion (this compound) to a specific product ion.

-

Note: Specific mass transitions for this compound are not detailed in the available literature but would be determined during method development.

-

-

Visualizations

Muraglitazar Glucuronidation Pathway

Caption: Metabolic pathway of muraglitazar to its acyl-glucuronide.

Experimental Workflow for UGT Phenotyping

Caption: Workflow for identifying UGT enzymes metabolizing muraglitazar.

Conclusion

This compound is a significant metabolite of muraglitazar, formed via the action of UGT1A1, UGT1A3, and UGT1A9. Its formation and subsequent biliary excretion constitute a major clearance pathway for the parent drug. Although its development was discontinued, the study of muraglitazar's metabolism, particularly the formation and disposition of its acyl-glucuronide, provides valuable insights for drug development professionals. Understanding the potential for extensive first-pass glucuronidation and the challenges associated with the bioanalysis of unstable acyl-glucuronides are critical considerations in the preclinical and clinical evaluation of new chemical entities containing carboxylic acid moieties. This guide consolidates the available technical information on this compound to serve as a resource for researchers in the field of drug metabolism and pharmacokinetics.

References

- 1. Muraglitazar - Wikipedia [en.wikipedia.org]

- 2. This compound | C35H36N2O13 | CID 101838878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Glucuronidation as a major metabolic clearance pathway of 14c-labeled muraglitazar in humans: metabolic profiles in subjects with or without bile collection - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Biosynthesis of Muraglitazar Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biosynthesis of Muraglitazar glucuronide, a primary metabolite of the dual peroxisome proliferator-activated receptor (PPAR) agonist, Muraglitazar. This document details the metabolic pathways, enzymatic kinetics, and experimental protocols relevant to the formation of this acyl glucuronide, offering valuable insights for researchers in drug metabolism and development.

Introduction to Muraglitazar Metabolism

Muraglitazar undergoes extensive metabolism in humans, with the primary biotransformation pathways being acylglucuronidation, aliphatic/aryl hydroxylation, and O-demethylation.[1][2] Glucuronidation, a major metabolic clearance pathway, results in the formation of Muraglitazar 1-O-β-acyl glucuronide, designated as metabolite M13.[1][3] This conjugation reaction is catalyzed by specific UDP-glucuronosyltransferase (UGT) enzymes primarily in the liver.

Enzymatic Basis of Muraglitazar Glucuronidation

The in vitro glucuronidation of Muraglitazar is predominantly catalyzed by three specific UGT isoforms: UGT1A1, UGT1A3, and UGT1A9.[1] Studies using cDNA-expressed human UGT enzymes have demonstrated the activity of these isoforms in the formation of this compound.[1]

Enzyme Kinetics

The affinity of Muraglitazar for the active UGT enzymes has been characterized by the determination of Michaelis-Menten constants (Km). The Km values for Muraglitazar glucuronidation by UGT1A1, UGT1A3, and UGT1A9 are reported to be similar, falling within the range of 2-4 μM.[1] This indicates a relatively high affinity of the drug for these metabolizing enzymes. A substrate concentration of 3 μM has been utilized in in vitro studies to investigate the glucuronidation of Muraglitazar by these specific UGT isoforms.[4]

| Enzyme | Parameter | Value (µM) |

| UGT1A1 | Km | ~2-4[1] |

| UGT1A3 | Km | ~2-4[1] |

| UGT1A9 | Km | ~2-4[1] |

Table 1: Michaelis-Menten Constants (Km) for Muraglitazar Glucuronidation by Active UGT Isoforms

Experimental Protocols for In Vitro Glucuronidation

The following section outlines a general methodology for conducting in vitro Muraglitazar glucuronidation assays using human liver microsomes (HLMs) or recombinant UGT enzymes.

Materials and Reagents

-

Muraglitazar

-

Pooled human liver microsomes (HLMs) or recombinant human UGT1A1, UGT1A3, and UGT1A9

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt

-

Magnesium chloride (MgCl2)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Formic acid

-

Internal standard for LC-MS/MS analysis

Incubation Procedure

-

Microsome Preparation: On ice, pre-incubate human liver microsomes (final concentration, e.g., 0.5 mg/mL) in potassium phosphate buffer (e.g., 50 mM, pH 7.4) containing MgCl2 (e.g., 5 mM) and alamethicin (e.g., 25 µg/mg protein) for a period of 15 minutes to ensure the disruption of the microsomal membrane.[5]

-

Substrate Addition: Add Muraglitazar (dissolved in a suitable solvent like methanol (B129727) or DMSO, ensuring the final solvent concentration is low, typically <1%) to the microsomal suspension to achieve the desired final concentration (e.g., ranging from 1 to 100 µM for kinetic studies).

-

Initiation of Reaction: Pre-warm the mixture at 37°C for a few minutes, then initiate the glucuronidation reaction by adding a pre-warmed solution of UDPGA (e.g., final concentration of 2-5 mM).

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile (typically 2-3 volumes), to precipitate the proteins.

-

Sample Processing: Centrifuge the terminated reaction mixture to pellet the precipitated protein. Transfer the supernatant for subsequent analysis by LC-MS/MS.

Analytical Methodology for this compound Quantification

The quantification of Muraglitazar and its glucuronide metabolite is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.

Sample Preparation

The supernatant from the in vitro incubation is often diluted with water or an appropriate buffer before injection into the LC-MS/MS system to ensure compatibility with the mobile phase.

LC-MS/MS Parameters

A specific selected reaction monitoring (SRM) method has been developed for the determination of Muraglitazar 1-O-β-acyl glucuronide. A key characteristic of acyl glucuronides in mass spectrometry is the neutral loss of the glucuronic acid moiety (176 Da), leading to the parent drug as a fragment ion.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Muraglitazar | 517.2 | [Fragment ions specific to Muraglitazar] |

| This compound (M13) | 693.2 | 517.2 |

Table 2: Exemplary Mass Transitions for Muraglitazar and its Glucuronide Metabolite. Note: The precursor ion for this compound is the [M+H]+ adduct (516.5 + 176 + 1 = 693.5, rounded). The product ion is the parent drug after the loss of the glucuronic acid moiety. Specific fragment ions for Muraglitazar would need to be determined through method development.

Visualization of Metabolic Pathways and Experimental Workflow

Muraglitazar Metabolic Pathway

The metabolic fate of Muraglitazar involves several key biotransformations. The following diagram illustrates the primary metabolic pathways.

Caption: Primary metabolic pathways of Muraglitazar.

In Vitro Glucuronidation Experimental Workflow

The logical flow of the in vitro glucuronidation experiment is depicted in the following diagram.

Caption: Experimental workflow for in vitro Muraglitazar glucuronidation.

References

- 1. Glucuronidation of OTS167 in Humans Is Catalyzed by UDP-Glucuronosyltransferases UGT1A1, UGT1A3, UGT1A8, and UGT1A10 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. UGT1A1 and UGT1A9 Are Responsible for Phase II Metabolism of Tectorigenin and Irigenin In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] STRUCTURAL ELUCIDATION OF HUMAN OXIDATIVE METABOLITES OF MURAGLITAZAR: USE OF MICROBIAL BIOREACTORS IN THE BIOSYNTHESIS OF METABOLITE STANDARDS | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: UGT Enzymes in Muraglitazar Glucuronidation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Muraglitazar (B1676866) is a dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist previously under development for the treatment of type 2 diabetes. Understanding its metabolic fate is crucial for predicting drug-drug interactions and inter-individual variability in patient response. One of the primary metabolic pathways for muraglitazar is glucuronidation, a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This guide provides a comprehensive overview of the specific UGT enzymes involved in the glucuronidation of muraglitazar, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.

UGT Enzymes Responsible for Muraglitazar Glucuronidation

In vitro studies have identified three primary UGT isoforms responsible for the acylglucuronidation of muraglitazar.

-

Primary UGT Isoforms: UGT1A1, UGT1A3, and UGT1A9 have been shown to catalyze the glucuronidation of muraglitazar.[1]

-

Inactive UGT Isoforms: Several other UGT isoforms, including UGT1A6, UGT1A8, UGT1A10, UGT2B4, UGT2B7, and UGT2B15, did not demonstrate significant catalytic activity towards muraglitazar.[1]

Quantitative Analysis of Muraglitazar Glucuronidation

Kinetic studies using cDNA-expressed human UGT enzymes have been performed to characterize the affinity of the involved UGT isoforms for muraglitazar.

Table 1: Kinetic Parameters for Muraglitazar Glucuronidation by Human UGT Isoforms

| UGT Isoform | Michaelis-Menten Constant (Km) (µM) |

| UGT1A1 | ~ 2-4 |

| UGT1A3 | ~ 2-4 |

| UGT1A9 | ~ 2-4 |

Data sourced from in vitro studies with cDNA-expressed UGTs.[1] The Km values for muraglitazar glucuronidation by the three active UGT enzymes were reported to be similar.[1] Specific Vmax values were not available in the reviewed literature.

Metabolic Pathway of Muraglitazar

Acylglucuronidation represents a significant pathway in the overall metabolism of muraglitazar in humans.[1] The parent drug can be directly conjugated with glucuronic acid to form muraglitazar acylglucuronide. This metabolite, along with glucuronides of its oxidative metabolites, is a major component found in bile, indicating the importance of this pathway in the drug's elimination.[2][3]

Experimental Protocols

The identification of UGT enzymes involved in muraglitazar glucuronidation was achieved through a series of in vitro experiments.

UGT Isoform Screening with cDNA-Expressed Enzymes

-

Objective: To identify which specific human UGT isoforms catalyze the glucuronidation of muraglitazar.

-

Methodology:

-

Enzyme Source: Commercially available cDNA-expressed human UGT isoforms (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7, etc.) in a suitable expression system (e.g., baculovirus-infected insect cell microsomes).

-

Substrate: [14C]Muraglitazar is used to facilitate detection and quantification of the metabolite.

-

Incubation Mixture: A typical incubation mixture (final volume of 200 µL) contains:

-

Tris-HCl buffer (pH 7.4)

-

Magnesium chloride (MgCl2)

-

[14C]Muraglitazar (at a fixed concentration, e.g., 10 µM)

-

cDNA-expressed UGT isoform (e.g., 0.1-0.5 mg/mL protein)

-

Alamethicin (to permeabilize the microsomal membrane)

-

-

Reaction Initiation: The reaction is initiated by the addition of the cofactor uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA).

-

Incubation: The mixture is incubated at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile.

-

Analysis: The formation of the muraglitazar glucuronide is quantified using high-performance liquid chromatography (HPLC) with radiometric detection.

-

Kinetic Analysis

-

Objective: To determine the kinetic parameters (Km and Vmax) of muraglitazar glucuronidation by the active UGT isoforms.

-

Methodology:

-

The experimental setup is similar to the screening assay.

-

A range of [14C]Muraglitazar concentrations (e.g., 0.5 to 100 µM) are incubated with each active cDNA-expressed UGT isoform.

-

The rate of metabolite formation at each substrate concentration is determined.

-

The data are fitted to the Michaelis-Menten equation to calculate the Km and Vmax values.

-

Confirmation with Human Liver Microsomes (HLMs)

-

Objective: To confirm the involvement of the identified UGTs in a more physiologically relevant system.

-

Methodology:

-

Enzyme Source: Pooled human liver microsomes.

-

Incubation: [14C]Muraglitazar is incubated with HLMs under conditions similar to the recombinant enzyme assays.

-

Inhibition Studies (Optional): To further confirm the contribution of specific UGTs, incubations can be performed in the presence of isoform-selective chemical inhibitors. A reduction in this compound formation in the presence of a specific inhibitor would support the involvement of that UGT isoform.

-

Experimental Workflow

The logical flow for identifying the UGT enzymes involved in the metabolism of a drug candidate like muraglitazar is depicted below.

Regulatory Signaling Pathway

The expression of UGT enzymes can be regulated by nuclear receptors, including PPARs. As a dual PPARα/γ agonist, muraglitazar has the potential to influence the expression of the very enzymes responsible for its metabolism. Studies have shown that PPARα and PPARγ can upregulate the expression of UGT1A1, UGT1A3, and UGT1A9. This suggests a potential for auto-induction, where muraglitazar could enhance its own metabolism and clearance upon repeated administration.

Conclusion

The glucuronidation of muraglitazar is a well-defined metabolic pathway primarily catalyzed by UGT1A1, UGT1A3, and UGT1A9. The similar affinity of these enzymes for muraglitazar suggests a redundant and robust clearance mechanism. The potential for auto-induction via PPAR-mediated upregulation of these UGTs is an important consideration for the long-term pharmacological profile of muraglitazar. The experimental workflows and protocols detailed in this guide provide a robust framework for the characterization of UGT-mediated metabolism for other drug candidates.

References

The Hepatic Glucuronidation of Muraglitazar: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the metabolic processes leading to the formation of muraglitazar (B1676866) glucuronide in the liver. Muraglitazar, a dual agonist of peroxisome proliferator-activated receptors alpha and gamma (PPARα/γ), undergoes significant metabolism, with glucuronidation representing a primary pathway for its clearance.[1][2][3] This document details the enzymatic mechanisms, presents key quantitative data, outlines relevant experimental methodologies, and provides visual representations of the metabolic pathways and experimental workflows.

Core Mechanism of Muraglitazar Glucuronidation

The primary mechanism of muraglitazar glucuronidation in the human liver is acyl-glucuronidation, a Phase II metabolic reaction.[1][4] This process involves the covalent attachment of glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the carboxylic acid moiety of muraglitazar. This conjugation is catalyzed by a specific subset of the UDP-glucuronosyltransferase (UGT) superfamily of enzymes, which are primarily located in the endoplasmic reticulum of hepatocytes.[5] The resulting muraglitazar acyl-glucuronide is more water-soluble than the parent compound, facilitating its excretion from the body, predominantly into the bile.[4][6][7]

Key Enzymes Involved

In vitro studies utilizing human liver microsomes and cDNA-expressed UGT enzymes have identified three specific isoforms responsible for the glucuronidation of muraglitazar:

Notably, other tested UGT isoforms, including UGT1A6, 1A8, 1A10, 2B4, 2B7, and 2B15, did not demonstrate catalytic activity towards muraglitazar.[1]

Quantitative Data: Enzyme Kinetics

The affinity of the active UGT isoforms for muraglitazar has been characterized by determining their Michaelis-Menten constants (Km). The Km values for muraglitazar glucuronidation by the three active UGT enzymes were found to be similar, all falling within the low micromolar range, indicating a high affinity of these enzymes for the substrate.

| UGT Isoform | Michaelis-Menten Constant (Km) |

| UGT1A1 | ~2-4 µM |

| UGT1A3 | ~2-4 µM |

| UGT1A9 | ~2-4 µM |

Source: Data compiled from in vitro studies with cDNA-expressed UGT enzymes.[1][8]

Experimental Protocols

The following sections describe the methodologies typically employed to investigate the in vitro glucuronidation of muraglitazar.

In Vitro Glucuronidation Assay Using Human Liver Microsomes (HLM)

This assay is designed to determine the rate of muraglitazar glucuronide formation in a preparation of human liver microsomes, which are rich in UGT enzymes.

Materials:

-

Pooled human liver microsomes (HLM)

-

Muraglitazar (substrate)

-

Uridine diphosphate glucuronic acid (UDPGA, cofactor)

-

Alamethicin (B1591596) (pore-forming agent)

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Acetonitrile (quenching solvent)

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a reaction mixture containing HLM, Tris-HCl buffer, and MgCl₂.

-

Add alamethicin to the mixture and pre-incubate on ice to permeabilize the microsomal membrane, allowing UDPGA access to the UGT active sites.

-

Add muraglitazar to the reaction mixture.

-

Initiate the reaction by adding UDPGA and incubate at 37°C.

-

Terminate the reaction at various time points by adding a quenching solvent such as ice-cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the formation of this compound using a validated LC-MS/MS method.

UGT Isoform Screening with cDNA-Expressed Enzymes

This experiment identifies the specific UGT isoforms responsible for muraglitazar glucuronidation.

Materials:

-

Membranes from insect or mammalian cells individually expressing specific human UGT isoforms (e.g., UGT1A1, UGT1A3, UGT1A9, etc.)

-

Muraglitazar

-

UDPGA

-

Appropriate buffer and cofactors as described for the HLM assay.

Procedure:

-

Incubate muraglitazar and UDPGA separately with each of the cDNA-expressed UGT isoforms.

-

Follow the general incubation, termination, and analysis procedures as outlined in the HLM assay protocol.

-

Compare the rate of glucuronide formation across the different UGT isoforms to identify those with catalytic activity towards muraglitazar.

Visualizations: Pathways and Workflows

Metabolic Pathway of Muraglitazar Glucuronidation

The following diagram illustrates the primary metabolic conversion of muraglitazar to its acyl-glucuronide in the liver.

References

- 1. Involvement of multiple cytochrome P450 and UDP-glucuronosyltransferase enzymes in the in vitro metabolism of muraglitazar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Muraglitazar - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Glucuronidation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Glucuronidation as a major metabolic clearance pathway of 14c-labeled muraglitazar in humans: metabolic profiles in subjects with or without bile collection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: Pharmacokinetics of Muraglitazar and its Glucuronide Metabolite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of muraglitazar (B1676866), a dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist, and its primary acyl glucuronide metabolite, M13. The information presented herein is compiled from various scientific studies to support research and development activities.

Executive Summary

Muraglitazar is rapidly absorbed following oral administration, with peak plasma concentrations of the parent drug reached within approximately one hour.[1] It undergoes extensive metabolism, primarily through glucuronidation and oxidation.[1][2] While muraglitazar is the most abundant component circulating in the plasma, its glucuronide metabolite (M13) is a minor component in the bloodstream but represents a major metabolite excreted in the bile.[3][4] The primary route of elimination for muraglitazar and its metabolites is fecal, following biliary excretion.[1][3] Studies with radiolabeled muraglitazar have been instrumental in elucidating its metabolic fate.

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic parameters for muraglitazar. Data for the glucuronide metabolite in plasma is limited due to its low circulating concentrations.

Table 1: Pharmacokinetic Parameters of Muraglitazar in Healthy Human Subjects

| Parameter | Value | Dose | Study Population | Source |

| Tmax (h) | ~1 | 10 mg ([¹⁴C]muraglitazar) | Healthy Subjects | [1] |

| Mean AUC (µg·h/mL) | 4.884 | 5 mg (once daily) | Type 2 Diabetic Patients | [5] |

Note: AUC denotes the area under the plasma concentration-time curve, representing total drug exposure. Tmax is the time to reach maximum plasma concentration.

Table 2: Biliary and Fecal Excretion of Muraglitazar and its Glucuronide Metabolite (M13) in Healthy Male Subjects after a Single 20 mg Oral Dose of [¹⁴C]muraglitazar

| Analyte | % of Administered Dose in Bile (3-8 h) | % of Administered Dose in Feces | Source |

| Muraglitazar | ~4% | Major Component (with oxidative metabolites) | [3] |

| Muraglitazar Glucuronide (M13) | 15% | Not Detected | [3] |

| Glucuronides of Oxidative Metabolites | 16% | Not Detected | [3] |

| Total Radioactivity | 40% | 91% (without bile collection), 51% (with bile collection) | [3] |

Experimental Protocols

The understanding of muraglitazar's pharmacokinetics has been largely shaped by human studies involving radiolabeled compounds and, in some cases, bile collection.

Human Metabolism and Disposition Study with [¹⁴C]muraglitazar

Objective: To investigate the absorption, metabolism, and excretion of muraglitazar in healthy male subjects.

Methodology:

-

Study Design: Open-label, single-dose study in eight healthy male subjects. The subjects were divided into two groups: one with conventional urine and feces collection, and another with bile collection in addition to urine and feces.[3]

-

Dosing: A single oral dose of 20 mg of [¹⁴C]muraglitazar was administered.[3]

-

Sample Collection:

-

Plasma: Serial blood samples were collected at various time points post-dose to characterize the plasma concentration-time profiles of muraglitazar and its metabolites.[1]

-

Urine and Feces: Collected to determine the routes and extent of excretion of radioactivity.[3]

-

Bile: In the designated group, bile was collected for a period of 3 to 8 hours post-dose to identify biliary metabolites.[3]

-

-

Analytical Methods:

-

Quantification of Radioactivity: Total radioactivity in plasma, urine, feces, and bile was measured using liquid scintillation counting.

-

Metabolite Profiling and Identification: High-performance liquid chromatography (HPLC) coupled with radiodetection and mass spectrometry (LC/MS and LC/MS/MS) were used to separate, quantify, and identify muraglitazar and its metabolites in various biological matrices.[1][6]

-

Analytical Method for Muraglitazar Quantification in Plasma

Objective: To develop and validate a sensitive and specific method for the quantification of muraglitazar in plasma.

Methodology:

-

Technique: High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Sample Preparation: Protein precipitation is a common method for extracting muraglitazar from plasma samples.

-

Chromatographic Separation: A C18 reversed-phase HPLC column is typically used to separate muraglitazar from endogenous plasma components.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for the detection and quantification of muraglitazar.

Visualizations

Metabolic Pathway of Muraglitazar

The primary metabolic pathways for muraglitazar are glucuronidation and oxidation. The acyl glucuronide (M13) is a major biliary metabolite.

Experimental Workflow for Human Metabolism Study

The workflow for a typical human metabolism study of muraglitazar involves several key steps from administration to data analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. Glucuronidation as a major metabolic clearance pathway of 14c-labeled muraglitazar in humans: metabolic profiles in subjects with or without bile collection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Comparative metabolism of radiolabeled muraglitazar in animals and humans by quantitative and qualitative metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

Muraglitazar Acyl Glucuronide Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muraglitazar (B1676866), a dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist, undergoes extensive metabolism in humans, with acyl glucuronidation representing a primary clearance pathway.[1][2][3] This technical guide provides an in-depth overview of the formation of muraglitazar acyl glucuronide, detailing the enzymatic pathways, quantitative kinetic data, and the experimental methodologies employed in its characterization. Understanding this metabolic pathway is crucial for assessing the drug's pharmacokinetic profile and potential for drug-drug interactions.

The major primary metabolic pathways for muraglitazar in humans include acyl glucuronidation, aliphatic/aryl hydroxylation, and O-demethylation.[4] The parent drug is the main component found in plasma, while its metabolites, including various glucuronide conjugates, are present as minor components.[3] Studies involving bile collection in human subjects have been pivotal in demonstrating that glucuronidation is a major elimination route for muraglitazar.[3] In these studies, the acyl glucuronide of muraglitazar (M13) and glucuronides of its oxidative metabolites accounted for a significant portion of the biliary radioactivity.[3]

Enzymatic Pathway of Muraglitazar Acyl Glucuronidation

The formation of muraglitazar acyl glucuronide is a Phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This process involves the covalent addition of a glucuronic acid moiety from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the carboxylic acid group of muraglitazar, forming a 1-O-β-acyl glucuronide.[1][2]

In vitro studies using cDNA-expressed human UGT enzymes have identified three specific isoforms responsible for the glucuronidation of muraglitazar:

Notably, other tested UGT isoforms, including UGT1A6, 1A8, 1A10, 2B4, 2B7, and 2B15, did not demonstrate catalytic activity towards muraglitazar.[4] The involvement of multiple UGT enzymes suggests a lower risk of significant alterations in muraglitazar's pharmacokinetics due to genetic polymorphisms in a single UGT gene or co-administration of drugs that inhibit a specific UGT isoform.[4]

Quantitative Data: Enzyme Kinetics

The kinetic parameters for the glucuronidation of muraglitazar by the responsible UGT isoforms have been determined using in vitro systems. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).

| UGT Isoform | Km (μM) | Notes |

| UGT1A1 | 2-4 | Similar Km values were observed across the three active UGT enzymes.[4] |

| UGT1A3 | 2-4 | [4] |

| UGT1A9 | 2-4 | [4] |

Experimental Protocols

The characterization of muraglitazar acyl glucuronide formation relies on established in vitro methodologies. Below are detailed protocols for key experiments.

In Vitro Glucuronidation Assay using cDNA-Expressed UGTs

This assay is used to identify the specific UGT isoforms responsible for muraglitazar glucuronidation and to determine their enzyme kinetics.

Materials:

-

[14C]Muraglitazar (radiolabeled substrate)[4]

-

cDNA-expressed human UGT isoforms (e.g., from baculovirus-infected insect cells)[4]

-

Uridine diphosphate glucuronic acid (UDPGA)[5]

-

Alamethicin (B1591596) (a pore-forming agent to disrupt microsomal latency)[5]

-

Magnesium chloride (MgCl2)[5]

-

Pooled human liver microsomes (HLMs) for comparison[5]

-

Buffer (e.g., sodium phosphate (B84403) or Tris-HCl)[5]

-

Acetonitrile or other organic solvent for reaction termination

-

Scintillation counter or HPLC with radiometric detection

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine the buffer, MgCl2, alamethicin, and the specific cDNA-expressed UGT enzyme preparation or HLMs.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to activate the enzymes.

-

Initiation of Reaction: Add [14C]muraglitazar to the mixture to initiate the reaction. The final substrate concentration should be varied for kinetic studies.

-

Cofactor Addition: Add UDPGA to the reaction mixture. The concentration of UDPGA should be saturating to ensure it is not a rate-limiting factor.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time, ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which precipitates the proteins.

-

Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant for the formation of the radiolabeled muraglitazar acyl glucuronide using HPLC with radiometric detection or by liquid scintillation counting after separation.

Human Liver Microsomal (HLM) Incubation

This assay provides a more physiologically relevant system to study the overall glucuronidation of muraglitazar in the liver.

Materials:

-

Muraglitazar

-

Pooled human liver microsomes (HLMs)[5]

-

UDPGA[5]

-

Alamethicin[5]

-

Buffer (e.g., Tris-HCl, pH 7.4)[6]

-

Saccharolactone (a β-glucuronidase inhibitor, optional)[6]

-

NADPH (to support concurrent oxidative metabolism, if desired)[1][2]

-

LC-MS/MS system for analysis

Procedure:

-

Incubation Setup: Combine HLMs, buffer, and alamethicin in a reaction vessel. If studying the interplay with oxidative metabolism, an NADPH-regenerating system can be included.

-

Pre-warming: Pre-warm the mixture to 37°C.

-

Substrate Addition: Add muraglitazar to the mixture.

-

Reaction Initiation: Initiate the reaction by adding UDPGA.

-

Incubation: Incubate at 37°C with shaking for a predetermined time.

-

Quenching: Terminate the reaction by adding a cold solvent (e.g., methanol (B129727) or acetonitrile).

-

Sample Processing: Centrifuge to remove precipitated proteins. The supernatant can be evaporated and reconstituted in a suitable solvent for analysis.

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to identify and quantify muraglitazar and its acyl glucuronide metabolite.

Conclusion

The formation of muraglitazar acyl glucuronide is a significant metabolic pathway mediated by UGT1A1, UGT1A3, and UGT1A9. The characterization of this pathway through in vitro studies using human liver microsomes and recombinant enzymes is essential for a comprehensive understanding of the drug's disposition. The provided experimental protocols and kinetic data serve as a valuable resource for researchers in the field of drug metabolism and development, aiding in the prediction of pharmacokinetic properties and the assessment of potential drug interactions.

References

- 1. Plasma stability-dependent circulation of acyl glucuronide metabolites in humans: how circulating metabolite profiles of muraglitazar and peliglitazar can lead to misleading risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Glucuronidation as a major metabolic clearance pathway of 14c-labeled muraglitazar in humans: metabolic profiles in subjects with or without bile collection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Involvement of multiple cytochrome P450 and UDP-glucuronosyltransferase enzymes in the in vitro metabolism of muraglitazar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro and in vivo glucuronidation of midazolam in humans - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Development of Analytical Standards for Muraglitazar Glucuronide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of analytical standards for Muraglitazar (B1676866) glucuronide, a major metabolite of the dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist, Muraglitazar. The availability of a well-characterized analytical standard is crucial for the accurate quantification of this metabolite in various biological matrices, which is essential for pharmacokinetic, metabolism, and safety studies during drug development.

Introduction

Muraglitazar is a potent dual agonist of PPARα and PPARγ, developed for the treatment of type 2 diabetes.[1][2] Understanding its metabolic fate is a critical aspect of its preclinical and clinical evaluation. Glucuronidation has been identified as a major metabolic pathway for Muraglitazar in humans, with the acyl glucuronide (designated as M13) being a significant metabolite, particularly in the bile, accounting for approximately 15% of an administered dose.[3] The development of a robust analytical standard for Muraglitazar glucuronide is therefore essential for its accurate measurement in biological samples.

This document outlines the key steps for the synthesis, purification, and characterization of this compound to be used as an analytical standard.

Synthesis of this compound

The synthesis of this compound can be achieved through two primary approaches: biosynthesis and chemical synthesis. For the purpose of generating a reference standard, chemical synthesis is often preferred due to the potential for higher yields and purity.

Biosynthesis using Liver Microsomes

Protocol:

-

Incubation Mixture: Prepare an incubation mixture containing Muraglitazar (e.g., 10 µM), human liver microsomes (e.g., 1 mg/mL protein), and the cofactor UDP-glucuronic acid (UDPGA, e.g., 2 mM) in a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).

-

Incubation: Incubate the mixture at 37°C for a specified period (e.g., 1-2 hours). The reaction can be terminated by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, to precipitate the proteins.

-

Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins. The supernatant containing the this compound can then be collected for purification.

Microbial Biotransformation

Certain microbial strains can be utilized to produce glucuronide metabolites. This method can be advantageous for generating specific isomers and can be scaled up.

Protocol:

-

Strain Selection: Screen various microbial strains known for their glucuronidation capabilities.

-

Culture and Incubation: Grow the selected microbial culture to an optimal density. Introduce Muraglitazar to the culture and incubate under controlled conditions (temperature, pH, aeration).

-

Extraction: After a suitable incubation period, extract the this compound from the culture medium using appropriate solvent extraction techniques.

Chemical Synthesis

Chemical synthesis allows for greater control over the reaction and can produce larger quantities of the desired compound. The synthesis of an acyl glucuronide like that of Muraglitazar typically involves the coupling of the carboxylic acid group of Muraglitazar with a protected glucuronic acid derivative, followed by deprotection.

Purification of this compound

Purification of the synthesized this compound is critical to ensure the high purity required for an analytical standard. High-performance liquid chromatography (HPLC) is the method of choice for this purpose.

Protocol:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for the separation.

-

Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The gradient can be optimized to achieve the best separation of this compound from the parent drug and other synthesis-related impurities.

-

Detection: UV detection at a wavelength where Muraglitazar and its glucuronide exhibit strong absorbance can be used to monitor the separation.

-

Fraction Collection: Collect the fractions corresponding to the this compound peak.

-

Solvent Evaporation: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified this compound.

Characterization of this compound

The purified compound must be thoroughly characterized to confirm its identity and purity. The primary techniques for this are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

LC-MS/MS Analysis

Protocol:

-

Chromatographic Conditions:

-

Column: A high-resolution reversed-phase column (e.g., C18, 50-100 mm length).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from a low to high percentage of Mobile Phase B.

-

Flow Rate: Optimized for the column dimensions (e.g., 0.3-0.5 mL/min).

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in either positive or negative ion mode. For glucuronides, negative ion mode is often effective.

-

Scan Mode: Full scan to determine the molecular weight of the parent ion, followed by product ion scan (MS/MS) to obtain fragmentation patterns. The characteristic neutral loss of the glucuronic acid moiety (176 Da) is a key diagnostic feature.[4]

-

Selected Reaction Monitoring (SRM): For quantitative analysis, specific precursor-to-product ion transitions can be monitored.[4]

-

NMR Spectroscopy

NMR is essential for the unambiguous structural elucidation of the synthesized this compound, confirming the site of glucuronidation and the stereochemistry of the glycosidic bond.

Protocol:

-

Sample Preparation: Dissolve a sufficient amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).

-

NMR Experiments: Acquire a series of 1D and 2D NMR spectra:

-

1H NMR: To observe the proton signals and their chemical shifts.

-

13C NMR: To observe the carbon signals.

-

COSY (Correlation Spectroscopy): To establish proton-proton correlations within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for identifying the linkage point of the glucuronic acid to the Muraglitazar molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry of the glycosidic linkage.

-

Quantitative Data

The following table summarizes key quantitative data related to Muraglitazar and its glucuronide metabolite based on available literature.

| Parameter | Value/Information | Reference |

| Metabolite Designation | M13 | [3] |

| Metabolite Type | Acyl Glucuronide | [5] |

| Percentage of Dose in Bile (Humans) | 15% | [3] |

| Circulating Levels in Human Plasma | Very minor circulating metabolite | [5] |

| In Vitro Glucuronidation Rate | Similar to its analog, Peliglitazar (B1679212), in human liver microsomes. | [6] |

| Stability in Human Plasma (pH 7.4) | Less stable than Peliglitazar acyl glucuronide. | [5][6] |

| Primary Degradation Pathway in Plasma | Hydrolysis to the aglycone (Muraglitazar). | [6] |

Visualizations

Muraglitazar Metabolic Pathway

The following diagram illustrates the major metabolic pathway of Muraglitazar, leading to the formation of its glucuronide metabolite.

Caption: Metabolic pathway of Muraglitazar.

Experimental Workflow for Analytical Standard Development

This workflow outlines the key stages in the development of the this compound analytical standard.

Caption: Workflow for analytical standard development.

Muraglitazar Signaling Pathway

This diagram illustrates the mechanism of action of Muraglitazar as a dual PPARα/γ agonist.

Caption: Muraglitazar PPAR signaling pathway.

References

- 1. apexbt.com [apexbt.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Glucuronidation as a major metabolic clearance pathway of 14c-labeled muraglitazar in humans: metabolic profiles in subjects with or without bile collection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Plasma stability-dependent circulation of acyl glucuronide metabolites in humans: how circulating metabolite profiles of muraglitazar and peliglitazar can lead to misleading risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: Investigating Muraglitazar Metabolism Using Cell-Based Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muraglitazar (B1676866) is a dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ), previously developed for the treatment of type 2 diabetes. Understanding the metabolic fate of drug candidates like Muraglitazar is a critical aspect of drug development, providing insights into efficacy, potential drug-drug interactions, and toxicity. Cell-based in vitro models are indispensable tools for these investigations, offering a more biologically relevant environment than subcellular fractions alone. This document provides detailed application notes and protocols for investigating the metabolism of Muraglitazar using primary human hepatocytes and the human hepatoma cell lines HepG2 and HepaRG.

Primary human hepatocytes are considered the gold standard for in vitro drug metabolism studies as they retain the full complement of metabolic enzymes and cofactors.[1][2] The HepaRG cell line is also a valuable model as it can differentiate into hepatocyte-like cells that express a wide range of drug-metabolizing enzymes and transporters.[3][4][5] In contrast, the HepG2 cell line has limited expression of key metabolic enzymes, but genetically modified HepG2 cells with enhanced metabolic capacity are also utilized.[5][6][7]

Muraglitazar undergoes extensive metabolism primarily through three pathways: acyl-glucuronidation, aliphatic/aryl hydroxylation, and O-demethylation.[8][9] Multiple cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes are involved in its biotransformation.[8] The primary oxidative metabolism is mediated by CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, while glucuronidation is catalyzed by UGT1A1, UGT1A3, and UGT1A9.[8]

Data Presentation

Table 1: Enzymes Involved in Muraglitazar Metabolism

| Metabolic Pathway | Major Enzymes Involved |

| Oxidation | CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4 |

| Glucuronidation | UGT1A1, UGT1A3, UGT1A9 |

Data sourced from in vitro studies with human liver microsomes and cDNA-expressed enzymes.[8]

Table 2: Kinetic Parameters for Muraglitazar Glucuronidation by UGT Isoforms

| UGT Isoform | Km (µM) |

| UGT1A1 | ~2-4 |

| UGT1A3 | ~2-4 |

| UGT1A9 | ~2-4 |

The Km values for Muraglitazar glucuronidation by the three active UGT enzymes were reported to be similar.[8]

Experimental Protocols

Protocol 1: Muraglitazar Metabolism in Suspension Cultures of Primary Human Hepatocytes

This protocol describes the investigation of Muraglitazar metabolism in cryopreserved primary human hepatocytes cultured in suspension.

Materials:

-

Cryopreserved primary human hepatocytes

-

Hepatocyte culture medium (e.g., Williams' Medium E with supplements)

-

Muraglitazar

-

24-well tissue culture plates

-

Incubator (37°C, 5% CO2)

-

Plate rocker

-

Stop solution (e.g., cold acetonitrile)

-

Centrifuge

-

HPLC-MS/MS system

Procedure:

-

Hepatocyte Preparation: Thaw cryopreserved human hepatocytes according to the supplier's instructions. Resuspend the cells in pre-warmed hepatocyte culture medium to a final density of 2.5 x 10^6 cells/mL.

-

Incubation Setup:

-

Prepare a stock solution of Muraglitazar in a suitable solvent (e.g., DMSO) and dilute it in the culture medium to the desired final concentrations. The final solvent concentration should be kept low (typically ≤ 0.1%) to avoid cytotoxicity.

-

Add 150 µL of the medium containing Muraglitazar to triplicate wells of a 24-well plate for each time point and concentration.

-

Include vehicle control wells containing the medium with the solvent but without Muraglitazar.

-

-

Initiation of Metabolism: Add 100 µL of the hepatocyte suspension (containing 250,000 viable cells) to each well.

-

Incubation: Place the plates in a 37°C incubator with 5% CO2 on a plate rocker set to approximately 150 RPM to keep the cells in suspension.[2]

-

Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), remove the corresponding plate from the incubator.

-

Reaction Termination: Stop the metabolic reactions by adding an equal volume of cold acetonitrile (B52724) to each well.[2]

-

Sample Processing:

-

Transfer the contents of the wells to a deep-well plate or microcentrifuge tubes.

-

Centrifuge the samples at 920 x g for 10 minutes at 10°C to precipitate proteins.[2]

-

-

Analysis: Carefully transfer the supernatant to new vials for analysis by a validated HPLC-MS/MS method to quantify the disappearance of Muraglitazar and the formation of its metabolites.

Protocol 2: Muraglitazar Metabolism in Adherent HepG2/HepaRG Cultures

This protocol is suitable for both HepG2 and HepaRG cells, with the acknowledgment that HepaRG cells will provide a more comprehensive metabolic profile due to their broader enzyme expression.[3][5]

Materials:

-

HepG2 or HepaRG cells

-

Cell culture medium (e.g., DMEM/F12 for HepG2, specific differentiation and maintenance media for HepaRG)

-

Fetal Bovine Serum (FBS)

-

Penicillin/Streptomycin

-

Collagen-coated culture plates

-

Muraglitazar

-

Incubator (37°C, 5% CO2)

-

Acetonitrile

-

HPLC-MS/MS system

Procedure:

-

Cell Seeding: Seed HepG2 or HepaRG cells onto collagen-coated plates at an appropriate density (e.g., 1.0 x 10^5 cells/well in a 12-well plate) and culture them until they reach confluence. For HepaRG cells, follow the manufacturer's protocol for differentiation into hepatocyte-like cells.[6]

-

Drug Treatment:

-

Prepare fresh culture medium containing various concentrations of Muraglitazar.

-

Aspirate the old medium from the cells and replace it with the Muraglitazar-containing medium. Include vehicle controls.

-

-

Incubation: Return the plates to the incubator and incubate for a defined period (e.g., 24 hours).

-

Sample Collection:

-

At the end of the incubation period, collect the cell culture supernatant.

-

To analyze intracellular metabolites, wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse the cells using a suitable method, such as the addition of cold acetonitrile or through freeze-thaw cycles.[10]

-

-

Sample Processing:

-

For the supernatant, centrifuge to remove any cellular debris.

-

For the cell lysate, centrifuge to pellet the proteins and cellular debris.

-

-

Analysis: Analyze the supernatant and the processed cell lysate for the presence and quantity of Muraglitazar and its metabolites using a validated HPLC-MS/MS method.

Mandatory Visualizations

Caption: Metabolic pathways of Muraglitazar.

Caption: Workflow for cell-based Muraglitazar metabolism studies.

References

- 1. dls.com [dls.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 5. Through a glass, darkly? HepaRG and HepG2 cells as models of human phase I drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Characterization of cytochrome P450s (CYP)-overexpressing HepG2 cells for assessing drug and chemical-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Involvement of multiple cytochrome P450 and UDP-glucuronosyltransferase enzymes in the in vitro metabolism of muraglitazar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative metabolism of radiolabeled muraglitazar in animals and humans by quantitative and qualitative metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exploring Dynamic Metabolome of the HepG2 Cell Line: Rise and Fall - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Muraglitazar Glucuronide Stability Testing in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muraglitazar (B1676866), a dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist, undergoes extensive metabolism in vivo, with a significant pathway being the formation of a 1-O-β-acyl glucuronide metabolite.[1][2][3] Acyl glucuronides are a class of metabolites known for their chemical reactivity and potential for instability in biological matrices.[4][5] This instability, which can manifest as hydrolysis back to the parent drug or intramolecular acyl migration to form positional isomers, presents a significant challenge for the accurate bioanalysis of these metabolites.[4][5] Therefore, rigorous stability testing of muraglitazar glucuronide in biological matrices such as plasma and urine is a critical component of bioanalytical method validation to ensure reliable pharmacokinetic and toxicokinetic data.[6][7][8][9]

These application notes provide detailed protocols for assessing the stability of this compound in biological matrices, covering short-term (bench-top), long-term, and freeze-thaw stability. The methodologies are designed to meet the standards outlined by regulatory agencies and provide a framework for researchers to confidently assess the integrity of this metabolite during sample collection, processing, and storage.

Signaling Pathways and Degradation Mechanisms

This compound, as an acyl glucuronide, is susceptible to degradation through two primary pathways: hydrolysis and acyl migration. Hydrolysis results in the cleavage of the glucuronic acid moiety, reverting the metabolite back to the parent drug, muraglitazar. Acyl migration involves the intramolecular rearrangement of the muraglitazar acyl group from the 1-O-β position to the 2-, 3-, or 4-hydroxyl groups of the glucuronic acid ring.[5][10] This process is pH-dependent and can lead to a complex mixture of isomers that may not be susceptible to β-glucuronidase, potentially complicating analysis.[10]

Caption: Degradation pathways of this compound.

Experimental Protocols

General Considerations

-

Matrix: Use the same biological matrix (e.g., human plasma, rat urine) as the intended study samples.

-

Anticoagulant: If using plasma, specify the anticoagulant (e.g., K2EDTA, sodium heparin) as it may influence stability.

-

Stabilization: Due to the known instability of acyl glucuronides, immediate cooling of samples upon collection and acidification to a pH of approximately 4-5 is recommended to minimize degradation.[11]

-

Analyte Concentration: Stability should be assessed using low and high concentration quality control (QC) samples.

-

Analytical Method: A validated bioanalytical method, typically LC-MS/MS, is required for the accurate quantification of this compound.[3][12]

Preparation of Stability Samples

-

Spiking: Spike blank, pre-chilled biological matrix with a known concentration of this compound reference standard to prepare low and high QC samples.

-

Aliquoting: Aliquot the QC samples into appropriate storage vials.

-

Time Zero (T0) Analysis: Immediately after preparation, analyze a set of low and high QC aliquots to establish the baseline concentration.

Short-Term (Bench-Top) Stability

This experiment simulates the conditions samples may experience during processing on a laboratory bench.

-

Place low and high QC aliquots at room temperature (approximately 20-25°C).

-

Analyze the samples at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

-

Calculate the percentage of the initial concentration remaining at each time point.

Freeze-Thaw Stability

This experiment assesses the impact of repeated freezing and thawing cycles.

-

Store low and high QC aliquots at the intended long-term storage temperature (e.g., -20°C or -80°C) for at least 24 hours.

-

Thaw the samples completely at room temperature.

-

Refreeze the samples at the storage temperature for at least 12-24 hours.

-

Repeat this freeze-thaw cycle for a minimum of three cycles.

-

After the final thaw, analyze the samples and compare the concentrations to the T0 samples.

Long-Term Stability

This experiment evaluates the stability of the analyte over the expected duration of sample storage.

-

Store low and high QC aliquots at the intended long-term storage temperature (e.g., -20°C and -80°C).

-

Analyze the samples at various time points (e.g., 1, 3, 6, and 12 months).

-

The duration of the long-term stability assessment should equal or exceed the time from sample collection to the final analysis in a clinical or preclinical study.

Experimental Workflow

Caption: Workflow for this compound Stability Testing.

Data Presentation

The stability of this compound is assessed by comparing the mean concentration of the analyte in the stability samples against the nominal (T0) concentration. The acceptance criterion is typically that the mean concentration of the stability samples should be within ±15% of the nominal concentration.

Table 1: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature

| Time (hours) | Low QC (ng/mL) | % of Initial | High QC (ng/mL) | % of Initial |

| 0 | Nominal Conc. | 100% | Nominal Conc. | 100% |

| 2 | Measured Conc. | % Remaining | Measured Conc. | % Remaining |

| 4 | Measured Conc. | % Remaining | Measured Conc. | % Remaining |

| 8 | Measured Conc. | % Remaining | Measured Conc. | % Remaining |

| 24 | Measured Conc. | % Remaining | Measured Conc. | % Remaining |

Table 2: Freeze-Thaw Stability of this compound in Human Plasma

| Freeze-Thaw Cycle | Low QC (ng/mL) | % of Initial | High QC (ng/mL) | % of Initial |

| 1 | Measured Conc. | % Remaining | Measured Conc. | % Remaining |

| 2 | Measured Conc. | % Remaining | Measured Conc. | % Remaining |

| 3 | Measured Conc. | % Remaining | Measured Conc. | % Remaining |

Table 3: Long-Term Stability of this compound in Human Plasma at -80°C

| Storage Duration | Low QC (ng/mL) | % of Initial | High QC (ng/mL) | % of Initial |

| 1 Month | Measured Conc. | % Remaining | Measured Conc. | % Remaining |

| 3 Months | Measured Conc. | % Remaining | Measured Conc. | % Remaining |

| 6 Months | Measured Conc. | % Remaining | Measured Conc. | % Remaining |

| 12 Months | Measured Conc. | % Remaining | Measured Conc. | % Remaining |

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the stability testing of this compound in biological matrices. Given the inherent instability of acyl glucuronides, it is imperative that these studies are conducted with meticulous attention to detail, particularly regarding sample handling, storage conditions, and the timing of analysis. The data generated from these stability tests are essential for ensuring the integrity and reliability of bioanalytical data in support of drug development programs for muraglitazar and other compounds that form acyl glucuronide metabolites.

References

- 1. Plasma stability-dependent circulation of acyl glucuronide metabolites in humans: how circulating metabolite profiles of muraglitazar and peliglitazar can lead to misleading risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glucuronidation as a major metabolic clearance pathway of 14c-labeled muraglitazar in humans: metabolic profiles in subjects with or without bile collection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative metabolism of radiolabeled muraglitazar in animals and humans by quantitative and qualitative metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acyl glucuronide drug metabolites: toxicological and analytical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. worldwide.com [worldwide.com]

- 7. ema.europa.eu [ema.europa.eu]

- 8. ema.europa.eu [ema.europa.eu]

- 9. database.ich.org [database.ich.org]

- 10. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Strategies to minimize matrix effects in Muraglitazar glucuronide bioanalysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the bioanalysis of Muraglitazar glucuronide.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the bioanalysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting, undetected components in the sample matrix.[1] These effects, which can manifest as ion suppression or enhancement, can lead to inaccurate and imprecise quantification in LC-MS/MS-based bioanalysis.[2] For this compound, endogenous components in biological fluids like plasma can interfere with its ionization, compromising the quality of the analytical results.

Q2: What are the primary causes of matrix effects in plasma-based assays for this compound?

A2: The primary causes of matrix effects in plasma samples are endogenous substances such as phospholipids, salts, and proteins that may co-elute with this compound.[1] Exogenous materials, like polymers from plastic tubes or anticoagulants such as Li-heparin, can also contribute to matrix effects. Given that this compound is an acyl glucuronide, its inherent instability can also lead to the formation of degradation products that might interfere with the analysis.[3][4]

Q3: How can I assess the presence and magnitude of matrix effects in my this compound assay?

A3: Matrix effects can be evaluated both qualitatively and quantitatively.

-

Qualitative Assessment (Post-Column Infusion): A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any deviation in the baseline signal at the retention time of the analyte indicates the presence of matrix effects.[1]

-

Quantitative Assessment (Post-Extraction Spiking): The response of this compound in a blank matrix extract that has been spiked with the analyte is compared to the response of the analyte in a neat solution at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect.[1]

Q4: Why is the stability of this compound a concern during bioanalysis?

A4: this compound is an acyl glucuronide, a class of metabolites known for their chemical instability.[3][5][6] They are susceptible to hydrolysis and intramolecular acyl migration, which can lead to the formation of the parent drug (Muraglitazar) or isomeric glucuronides.[4] This degradation can occur during sample collection, storage, and preparation, leading to an underestimation of the glucuronide concentration and an overestimation of the parent drug.[7][8] Studies have shown that Muraglitazar acyl glucuronide is less stable in plasma than in buffer.[3][4]

Q5: How can I prevent the degradation of this compound during sample handling and analysis?

A5: To minimize the degradation of Muraglitazar acyl glucuronide, it is crucial to maintain acidic conditions and low temperatures throughout the bioanalytical process.[4][9] This includes:

-

Sample Collection: Collect blood samples in tubes containing an anticoagulant and an acidic buffer to immediately lower the pH.

-

Storage: Store plasma samples at -70°C or lower.

-

Sample Preparation: Perform all extraction steps at low temperatures (e.g., on ice) and keep the sample in an acidic environment.[4]

Troubleshooting Guide

Issue 1: Low recovery of this compound.

-

Possible Cause: Inefficient extraction from the biological matrix.

-

Troubleshooting Steps:

-

Optimize Sample Preparation:

-

Liquid-Liquid Extraction (LLE): Experiment with different organic solvents and pH conditions. Since this compound is acidic, adjusting the pH of the aqueous phase to be at least 2 units below its pKa will ensure it is in its neutral form, improving extraction into an organic solvent.

-

Solid-Phase Extraction (SPE): Select an appropriate SPE sorbent. A mixed-mode sorbent with both reversed-phase and anion-exchange properties can be effective for acidic glucuronides. Optimize the wash and elution solvents to ensure selective elution of the analyte.

-

-

Check for Analyte Instability: Low recovery might be due to degradation. Ensure that samples are handled under acidic and cold conditions throughout the extraction process.

-

Issue 2: High matrix effects (ion suppression or enhancement).

-

Possible Cause: Co-elution of interfering endogenous components with this compound.

-

Troubleshooting Steps:

-

Improve Sample Cleanup:

-

If using Protein Precipitation (PPT) , consider switching to a more selective technique like LLE or SPE , as PPT is known for providing the least clean extracts.[10]

-

For SPE , use a rigorous washing step to remove interferences before eluting the analyte.

-

-

Optimize Chromatography:

-

Modify the mobile phase composition or gradient to improve the separation of this compound from matrix components.

-

Consider using a different type of HPLC column (e.g., HILIC if using LLE with a non-polar solvent).

-

-

Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute with the analyte and experience similar matrix effects, thus providing more accurate and precise quantification.

-

Issue 3: Inconsistent results and poor reproducibility.

-

Possible Cause: Analyte degradation, variable matrix effects between samples, or inconsistent sample preparation.

-

Troubleshooting Steps:

-

Ensure Sample Stability: Strictly adhere to protocols for sample stabilization (acidification and low temperature).

-

Standardize Sample Preparation: Automate the sample preparation process if possible to minimize variability.

-

Evaluate Lot-to-Lot Matrix Variability: Test the method with different batches of blank plasma to ensure that the matrix effect is consistent.

-

Comparison of Sample Preparation Techniques

The choice of sample preparation technique is critical for minimizing matrix effects and ensuring accurate quantification of this compound. Below is a summary of the expected performance of common techniques.

| Technique | Analyte Recovery | Matrix Effect Removal | Throughput |

| Protein Precipitation (PPT) | High | Low | High |

| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate | Moderate |

| Solid-Phase Extraction (SPE) | High | High | Moderate to High |

Note: This table provides a general comparison. Optimal results for this compound may vary, and method-specific optimization is crucial.

Experimental Protocols

Protein Precipitation (PPT)

This method is fast and simple but generally provides the least clean extract.

-

To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid and the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

LLE offers better selectivity than PPT by partitioning the analyte into an immiscible organic solvent.

-

To 100 µL of plasma sample, add the internal standard and 50 µL of 1 M formic acid to acidify the sample.

-

Add 600 µL of methyl tert-butyl ether (MTBE).

-

Vortex for 5 minutes.

-

Centrifuge at 5,000 x g for 5 minutes to separate the layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts by utilizing specific interactions between the analyte and a solid sorbent. A mixed-mode SPE (reversed-phase and anion exchange) is recommended for this compound.

-